Tricosyl 5-oxo-L-prolinate
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Overview
Description
Tricosyl 5-oxo-L-prolinate: is a chemical compound with the molecular formula C28H53NO3 and a molecular weight of 451.73 g/mol . . This compound is a derivative of L-proline, a naturally occurring amino acid, and is characterized by the presence of a tricosyl ester group attached to the 5-oxo-L-proline moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of tricosyl 5-oxo-L-prolinate typically involves the esterification of 5-oxo-L-proline with tricosanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity . The final product is subjected to rigorous quality control measures to ensure it meets industry standards .
Chemical Reactions Analysis
Types of Reactions: : Tricosyl 5-oxo-L-prolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Hydroxy derivatives.
Substitution: Various ester derivatives.
Scientific Research Applications
Tricosyl 5-oxo-L-prolinate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a prodrug.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tricosyl 5-oxo-L-prolinate involves its interaction with specific molecular targets and pathways. The compound is believed to act as a prodrug, releasing active metabolites upon enzymatic hydrolysis . These metabolites can then interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-oxo-L-proline: A structural derivative of L-proline with similar chemical properties.
Pyroglutamylvaline: A functional parent of 5-oxo-L-proline.
Pyroglutamylglycine: Another derivative of 5-oxo-L-proline.
Uniqueness: : Tricosyl 5-oxo-L-prolinate is unique due to the presence of the long tricosyl ester chain, which imparts distinct physicochemical properties and potential biological activities . This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
37673-39-5 |
---|---|
Molecular Formula |
C28H53NO3 |
Molecular Weight |
451.7 g/mol |
IUPAC Name |
tricosyl (2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C28H53NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-25-32-28(31)26-23-24-27(30)29-26/h26H,2-25H2,1H3,(H,29,30)/t26-/m0/s1 |
InChI Key |
PGSABEJBUAHFIK-SANMLTNESA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCOC(=O)[C@@H]1CCC(=O)N1 |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCOC(=O)C1CCC(=O)N1 |
Origin of Product |
United States |
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